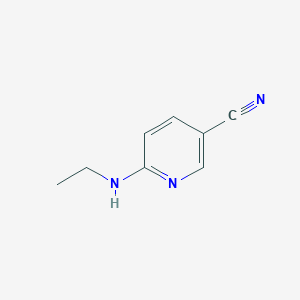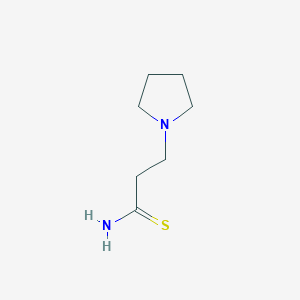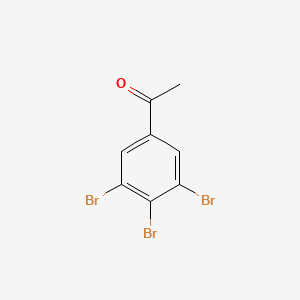
Ethanone, 1-(3,4,5-tribromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, also known as a ketone, is an organic compound characterized by a carbonyl group (C=O) linked to two other carbon atoms . A specific derivative, such as “Ethanone, 1-(3,4,5-tribromophenyl)-”, would have a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to the carbonyl carbon, with three bromine atoms attached to the phenyl group .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(3,4,5-tribromophenyl)-” would consist of a carbonyl group attached to a phenyl ring with three bromine atoms. The exact positions of these atoms and their spatial arrangement would depend on the specific synthesis pathway and reaction conditions .Chemical Reactions Analysis
As a ketone, “Ethanone, 1-(3,4,5-tribromophenyl)-” would likely undergo reactions typical of the carbonyl group. These could include nucleophilic addition reactions, reduction to an alcohol, or oxidation to a carboxylic acid . The presence of the bromine atoms on the phenyl ring could also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethanone, 1-(3,4,5-tribromophenyl)-” would depend on its specific molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity .Wissenschaftliche Forschungsanwendungen
Phase Equilibrium and Crystallization Studies
Ethanone, 1-(3,4,5-tribromophenyl) and its derivatives have been extensively studied in the context of phase equilibrium and crystallization. For example, Li et al. (2019) explored the ternary phase equilibrium of ethanone derivatives, highlighting their significance in the separation of mixtures of similar compounds (Li et al., 2019). Similarly, Suarez et al. (2017) conducted a comprehensive study on the polymorphism and phase transition of an ethanone derivative, contributing to the understanding of its structural and thermal properties (Suarez et al., 2017).
Molecular Docking and ADMET Studies
The antimicrobial properties of ethanone derivatives have been explored through molecular docking and ADMET studies. Satya et al. (2022) investigated the binding efficacy of an ethanone derivative with proteins in Staphylococcus aureus, demonstrating its potential in antimicrobial applications (Satya et al., 2022).
Photophysical Characterization
Ethanone derivatives have been subject to photophysical characterization to understand their luminescent properties. Pye et al. (2010) described the synthesis and photophysical characterization of an ethanone derivative, shedding light on its potential in luminescent applications (Pye et al., 2010).
Synthesis and Structural Analysis
The synthesis and structural analysis of ethanone derivatives have been critical in understanding their chemical properties. For instance, Kesternich et al. (2010) focused on the crystal structure and molecular interactions of an ethanone derivative, providing insights into its chemical behavior (Kesternich et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4,5-tribromophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOXENYPIZJFTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641028 |
Source


|
| Record name | 1-(3,4,5-Tribromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(3,4,5-tribromophenyl)- | |
CAS RN |
104892-58-2 |
Source


|
| Record name | 1-(3,4,5-Tribromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

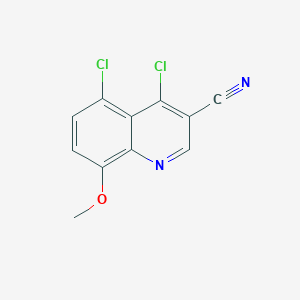
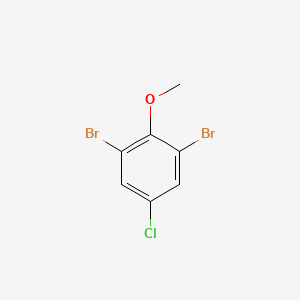
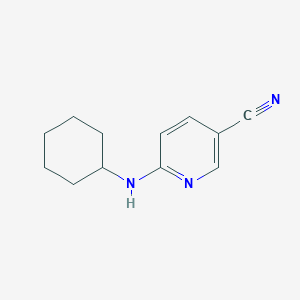
![3-[(3-Fluorophenoxy)methyl]piperidine](/img/structure/B1358816.png)

![3-[4-(Chlorosulfonyl)-2-fluorophenoxy]propanoic acid](/img/structure/B1358824.png)
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1358828.png)

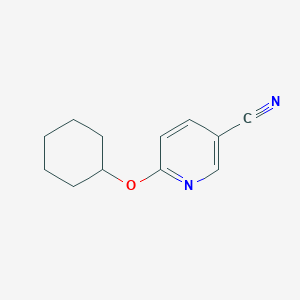
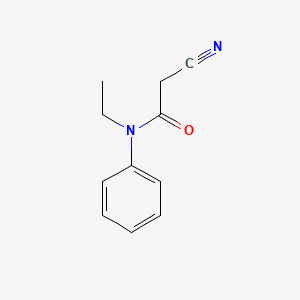

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid](/img/structure/B1358845.png)
